ethyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)-4-methylthiazole-5-carboxylate
Description
This compound features a hybrid structure combining a 4-methylthiazole-5-carboxylate core linked via a hexanamide spacer to a 1,3-dioxo-benzo[de]isoquinoline moiety. The ethyl ester at the 5-position of the thiazole likely modulates solubility and metabolic stability. Such hybrid architectures are common in medicinal chemistry for targeting enzymes or receptors, though specific pharmacological data for this compound is absent in the provided literature.
Properties
IUPAC Name |
ethyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-33-24(32)21-15(2)26-25(34-21)27-19(29)13-5-4-6-14-28-22(30)17-11-7-9-16-10-8-12-18(20(16)17)23(28)31/h7-12H,3-6,13-14H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCHZEKMMVYRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones. The reaction conditions often involve heating the reactants in solvents such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different substituents.
Scientific Research Applications
Ethyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a chemosensor for detecting various ions and molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in targeting specific biological pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of ethyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The benzo[de]isoquinoline-1,3-dione core can participate in photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes, which are crucial for its function as a chemosensor. These processes involve the transfer of electrons or charges upon exposure to light, leading to detectable changes in fluorescence or color.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
Table 1: Structural Comparison with Analogous Compounds
Electronic and Physicochemical Properties
- The benzo[de]isoquinoline dione in the target compound confers rigid planarity and electron-deficient character, contrasting with the flexible benzimidazole in 9a–9e . This may reduce solubility but improve target affinity.
Biological Activity
Ethyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 444.48 g/mol. The compound features a complex structure that includes a thiazole ring and a benzo[de]isoquinoline moiety, which are known for their diverse pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzo[de]isoquinoline have been reported to inhibit various cancer cell lines. A study evaluating related compounds found that certain derivatives showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and human breast cancer T47D cell lines, respectively .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
Antioxidant Activity
The antioxidant potential of similar thiazole-containing compounds has been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases.
Enzyme Inhibition
Research has shown that compounds structurally related to this compound can inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurological disorders and enhancing cognitive function .
Study on Thiazole Derivatives
In one significant study involving thiazole derivatives, researchers synthesized several compounds and evaluated their biological activities. Compounds were tested for cytotoxicity against different cancer cell lines, with some showing promising results comparable to standard chemotherapeutics like cisplatin. The study highlighted the importance of structural modifications in enhancing biological activity.
Mechanistic Insights
The mechanism of action for related compounds often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, the activation of p53 and downregulation of anti-apoptotic proteins have been observed in studies involving benzo[de]isoquinoline derivatives.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step reactions, including amide coupling (e.g., using EDC/HOBt), esterification, and heterocyclic ring formation. Key steps:
- Hexanamide linkage : Couple the benzo[de]isoquinolin-dione moiety to the hexanoic acid derivative via carbodiimide-mediated coupling .
- Thiazole formation : Use Hantzsch thiazole synthesis with α-bromoketones and thiourea derivatives .
- Characterization : Employ NMR (¹H/¹³C, COSY, HSQC) for structural confirmation, HPLC for purity (>95%), and HRMS for molecular weight validation. FTIR can confirm functional groups (e.g., ester C=O at ~1740 cm⁻¹) .
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states .
- Machine learning (ML) : Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures. ICReDD’s workflow integrates ML with experimental validation to reduce trial-and-error approaches .
- Example workflow :
Basic: What stability studies are critical for this compound under laboratory conditions?
Answer:
- Degradation analysis : Monitor hydrolysis of the ester group (e.g., via HPLC at pH 2–9 and 40°C).
- Light sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using a xenon lamp .
- Storage recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can researchers resolve contradictory data in reaction yields or bioactivity assays?
Answer:
- Statistical rigor : Apply ANOVA to identify outliers in yield data. For bioactivity, use dose-response curves (IC₅₀/EC₅₀) with ≥3 replicates .
- Controlled variable analysis : Isolate factors like solvent polarity (logP) or catalyst loading using DoE. For example, a 2³ factorial design can test temperature, solvent, and reagent equivalents .
- Cross-validation : Compare computational predictions (e.g., docking scores) with experimental IC₅₀ values to identify mechanistic inconsistencies .
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Answer:
- NMR : ¹H NMR for aromatic protons (δ 7.5–8.5 ppm for benzo[de]isoquinolin-dione), ¹³C NMR for carbonyl groups (δ 165–175 ppm).
- Mass spectrometry : HRMS (ESI+) to confirm [M+H]⁺ with <5 ppm error.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Pharmacophore modeling : Identify critical moieties (e.g., the thiazole ring’s role in hydrogen bonding) using MOE or Schrödinger .
- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., methyl vs. ethyl on the thiazole) on binding affinity .
- Synthetic prioritization : Use Pareto analysis to rank derivatives by predicted activity and synthetic feasibility .
Basic: What purification strategies are effective for this compound?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility studies .
- Quality control : Monitor by TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and LC-MS .
Advanced: How can researchers validate the compound’s mechanism of action in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
